1-[4-(Methylsulfanyl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-[4-(Methylsulfanyl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(Methylsulfanyl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be achieved through a multi-step process involving the formation of the chromeno-pyrrole core. One common method involves the [3+2] cycloaddition reaction using tosylmethyl isocyanides (TosMICs) and electron-deficient compounds . This reaction is operationally simple and utilizes easily available starting materials.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[4-(Methylsulfanyl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
1-[4-(Methylsulfanyl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 1-[4-(Methylsulfanyl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain a pyrrole ring and exhibit various biological activities, such as antimicrobial and anti-inflammatory properties.
Pyrrole and pyrrolidine analogs: These compounds are known for their therapeutic potential, including antiproliferative activity.
Uniqueness
1-[4-(Methylsulfanyl)phenyl]-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is unique due to its specific chromeno-pyrrole fused ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C21H19NO3S |
---|---|
Molecular Weight |
365.4 g/mol |
IUPAC Name |
1-(4-methylsulfanylphenyl)-2-propyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C21H19NO3S/c1-3-12-22-18(13-8-10-14(26-2)11-9-13)17-19(23)15-6-4-5-7-16(15)25-20(17)21(22)24/h4-11,18H,3,12H2,1-2H3 |
InChI Key |
WJWRSORPYAALGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)SC |
Origin of Product |
United States |
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